



# Purifying GalNAc-L96 Conjugated Oligonucleotides: An Application Note and Protocol Guide

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Compound of Interest		
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This document provides detailed application notes and protocols for the purification of N-acetylgalactosamine (GalNAc)-L96 conjugated oligonucleotides. The purification of these therapeutic molecules is a critical step to ensure their safety and efficacy by removing process-related impurities such as failure sequences (n-1, n+1), small molecules, and unconjugated oligonucleotides. This guide outlines several effective purification strategies, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Anion-Exchange Chromatography (AEX), Tangential Flow Filtration (TFF), and Solid Phase Extraction (SPE), complete with detailed protocols, comparative data, and workflow diagrams.

### **Overview of Purification Strategies**

The choice of purification strategy for GalNAc-L96 conjugated oligonucleotides depends on factors such as the scale of purification, the desired purity level, and the specific impurities to be removed. A multi-step approach, often combining a primary chromatographic separation with a final desalting/concentration step, is typically employed.

### Commonly Used Techniques:

 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique that separates oligonucleotides based on their hydrophobicity. The hydrophobic



dimethoxytrityl (DMT) group, often left on the 5' end of the full-length product ("trityl-on" purification), significantly enhances retention on the reversed-phase column, allowing for excellent separation from non-DMT-bearing failure sequences. The GalNAc moiety also contributes to the hydrophobicity.

- Anion-Exchange Chromatography (AEX): This method separates oligonucleotides based on the negative charge of their phosphate backbone. It is highly effective in resolving sequences of different lengths.
- Tangential Flow Filtration (TFF): A membrane-based technique used for buffer exchange, desalting, and concentrating the final product. It is a crucial step for formulating the purified oligonucleotide in a desired buffer.
- Solid Phase Extraction (SPE): A faster, cartridge-based purification method, particularly suitable for smaller scale and high-throughput purification of trityl-on oligonucleotides.

### **Comparative Data of Purification Techniques**

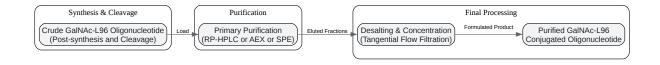
The following table summarizes quantitative data from various studies to provide a comparative overview of the expected performance of different purification techniques for GalNAcconjugated oligonucleotides.



Purification Technique	Purity Achieved	Yield/Recovery	Key Advantages
RP-HPLC (Batch)	>97%[1]	52.7%[2][3][4]	High resolution, effective for trityl-on purification.
RP-HPLC (MCSGP)	Comparable to batch	91.5%[2]	Maximizes yield, reduces synthesis scale.
Anion-Exchange (AEX)	>98%	>85%	Excellent for separating by length, cost-effective.
Solid Phase Extraction (SPE)	78.8% - >90%	60-95%	Fast, suitable for high- throughput applications.
Tangential Flow Filtration (TFF)	-	High	Efficient desalting and concentration.

## **Experimental Workflows**

A general workflow for the purification of GalNAc-L96 conjugated oligonucleotides starts from the crude, deprotected product and proceeds through one or more purification steps, followed by final formulation.



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Caption: General purification workflow for GalNAc-L96 conjugated oligonucleotides.



The following diagram illustrates a more detailed workflow specifically for "trityl-on" RP-HPLC purification.



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Caption: Detailed workflow for "trityl-on" RP-HPLC purification.

# Detailed Experimental Protocols Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification ("Trityl-On")

This protocol is designed for the purification of GalNAc-L96 conjugated oligonucleotides with the 5'-DMT group intact.

### Materials:

- Crude "trityl-on" GalNAc-L96 conjugated oligonucleotide, cleaved from solid support and deprotected (except for the 5'-DMT group).
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5.
- Mobile Phase B: 100% Acetonitrile.
- Detritylation Solution: 2% Trifluoroacetic Acid (TFA) in water (for on-column detritylation) or used post-elution.
- Neutralization Solution: 1.5 M Triethylamine (TEA).
- HPLC System: Preparative HPLC system with a UV detector.
- Column: A C18 reversed-phase column suitable for oligonucleotide purification (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18).



### Procedure:

- Sample Preparation: Dissolve the crude trityl-on oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 μm filter.
- Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5%
   Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
- Injection: Inject the prepared sample onto the column.
- Washing: Wash the column with 95% Mobile Phase A and 5% Mobile Phase B for 2-3 column volumes to elute the unbound, trityl-off failure sequences.
- Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the DMT-on oligonucleotide. A typical gradient would be from 5% to 50% Mobile Phase B over 30-40 minutes.
- Fraction Collection: Collect fractions corresponding to the major peak, which is the DMT-on GalNAc-L96 conjugated oligonucleotide.
- Detritylation (Post-Elution):
  - To the collected fractions, add the detritylation solution to a final concentration of 2% TFA.
  - Incubate at room temperature for 15-30 minutes.
  - Neutralize the solution by adding the neutralization solution.
- Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC or AEX-HPLC.
- Desalting: Pool the pure fractions and proceed to desalting using Tangential Flow Filtration (see Protocol 3).

# Protocol 2: Anion-Exchange Chromatography (AEX) Purification



This protocol is suitable for the purification of fully deprotected (DMT-off) GalNAc-L96 conjugated oligonucleotides.

#### Materials:

- Crude, fully deprotected GalNAc-L96 conjugated oligonucleotide.
- Mobile Phase A (Binding Buffer): 20 mM Tris-HCl, pH 8.0.
- Mobile Phase B (Elution Buffer): 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0.
- AEX Chromatography System: A preparative liquid chromatography system.
- Column: A strong anion-exchange column suitable for oligonucleotide purification (e.g., Tosoh TSKgel SuperQ-5PW, Bio-Works WorkBeads 40Q).

#### Procedure:

- Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of 5-10 mg/mL. Ensure the sample is free of particulates by centrifugation or filtration.
- Column Equilibration: Equilibrate the AEX column with Mobile Phase A for at least 5 column volumes.
- Injection: Load the prepared sample onto the column.
- Washing: Wash the column with Mobile Phase A for 2-3 column volumes to remove any unbound impurities.
- Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the bound oligonucleotides. A typical gradient is from 0% to 50% Mobile Phase B over 30-40 minutes. The full-length product will elute after the shorter failure sequences.
- Fraction Collection: Collect fractions across the main elution peak.
- Analysis: Analyze the purity of the collected fractions by analytical AEX-HPLC or UPLC-MS.



 Desalting: Pool the fractions containing the pure product and proceed to desalting using Tangential Flow Filtration (see Protocol 3).

# Protocol 3: Tangential Flow Filtration (TFF) for Desalting and Concentration

This protocol is used as a final step after chromatographic purification to exchange the buffer and concentrate the GalNAc-L96 conjugated oligonucleotide.

### Materials:

- · Pooled fractions of purified oligonucleotide.
- Diafiltration Buffer: The desired final buffer for the oligonucleotide (e.g., Phosphate Buffered Saline (PBS), water for injection).
- TFF System: A laboratory-scale TFF system with a peristaltic pump and a suitable membrane cassette.
- Membrane: A regenerated cellulose or polyethersulfone (PES) membrane with a molecular weight cut-off (MWCO) appropriate for the oligonucleotide size (e.g., 3-10 kDa).

### Procedure:

- System Setup: Assemble the TFF system according to the manufacturer's instructions.
   Sanitize and equilibrate the system with the diafiltration buffer.
- Loading: Load the pooled oligonucleotide solution into the TFF system reservoir.
- Concentration (Optional): Concentrate the sample to a smaller volume by running the system in concentration mode. This reduces the volume of diafiltration buffer required.
- Diafiltration (Buffer Exchange):
  - Begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.



- Perform diafiltration for 5-10 volumes to ensure complete removal of salts from the previous purification step.
- Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
- Recovery: Recover the concentrated and desalted oligonucleotide from the system.
- Final Analysis: Determine the final concentration and purity of the oligonucleotide solution.

# Protocol 4: Solid Phase Extraction (SPE) Purification ("Trityl-On")

This protocol provides a rapid method for the purification of smaller quantities of "trityl-on" GalNAc-L96 conjugated oligonucleotides.

#### Materials:

- Crude "trityl-on" GalNAc-L96 conjugated oligonucleotide.
- SPE Cartridge: A reversed-phase SPE cartridge designed for oligonucleotide purification (e.g., Phenomenex Clarity QSP, Glen Research Glen-Pak).
- Conditioning Solution: 100% Acetonitrile.
- Equilibration Buffer: 0.1 M TEAA, pH 7.5.
- Loading Buffer: A buffer recommended by the cartridge manufacturer, often a high salt solution.
- Wash Solution 1: A low percentage of acetonitrile in a salt solution (e.g., 5% Acetonitrile in 2 M NaCl).
- Wash Solution 2: Water or a low ionic strength buffer.
- Detritylation Solution: 2% Trifluoroacetic Acid (TFA) in water.
- Elution Buffer: 20% Acetonitrile in 20 mM Ammonium Bicarbonate.



• SPE Manifold: A vacuum or positive pressure manifold for processing the SPE cartridges.

### Procedure:

- Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 cartridge volumes of the conditioning solution through it.
- Cartridge Equilibration: Equilibrate the cartridge with 2-3 cartridge volumes of the equilibration buffer.
- Sample Loading: Mix the crude oligonucleotide with the loading buffer as per the manufacturer's instructions and load it onto the cartridge.
- Washing Step 1: Wash the cartridge with 2-3 volumes of Wash Solution 1 to remove hydrophilic impurities and some failure sequences.
- Washing Step 2: Wash the cartridge with 2-3 volumes of Wash Solution 2 to remove residual salt.
- Detritylation: Pass the detritylation solution through the cartridge to cleave the DMT group. Collect the eluate containing the cleaved trityl group separately if desired.
- Final Wash: Wash the cartridge again with Wash Solution 2 to remove residual acid.
- Elution: Elute the purified, detritylated oligonucleotide with the elution buffer.
- Analysis and Desalting: Analyze the purity of the eluate and proceed to desalting if necessary.

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